3-Heptylmagnesium bromide

Reaction kinetics Carboxylation Activation energy

Select 3-Heptylmagnesium bromide (CAS 126979-68-8) for its distinct advantages as a secondary alkyl Grignard reagent. Unlike its linear counterpart (n-heptylmagnesium bromide, 78% yield in 1,4-diketone formation), this branched structure provides unique steric and electronic properties that enhance reaction kinetics and regioselectivity, while its defined activation energy (1.76×10⁴ J/mol) enables precise carboxylation process design. Prioritize it over aryl Grignards for superior synthetic efficiency in heptyl-substituted scaffolds and natural product synthesis. Ensure reliable supply with ≥95% purity specification.

Molecular Formula C7H15BrMg
Molecular Weight 203.4 g/mol
CAS No. 126979-68-8
Cat. No. B1614441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptylmagnesium bromide
CAS126979-68-8
Molecular FormulaC7H15BrMg
Molecular Weight203.4 g/mol
Structural Identifiers
SMILESCCCC[CH-]CC.[Mg+2].[Br-]
InChIInChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyUPPOQEYIRCZSLA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Heptylmagnesium bromide CAS 126979-68-8: Baseline Characteristics and Procurement-Relevant Specifications


3-Heptylmagnesium bromide (CAS: 126979-68-8), also referred to as (1-ethylpentyl)magnesium bromide or bromo(3-heptanyl)magnesium, is a secondary alkyl Grignard reagent with the molecular formula C₇H₁₅BrMg and a molecular weight of 203.40 g/mol . It is typically supplied as a 0.25 M solution in tetrahydrofuran (THF) or diethyl ether, and is primarily employed as a nucleophilic heptyl source in carbon–carbon bond-forming reactions . The compound is synthesized via the reaction of 3-bromoheptane with magnesium metal under anhydrous conditions, and is characterized by a purity specification of ≥95% from reputable vendors .

Why 3-Heptylmagnesium bromide Cannot Be Interchanged with Linear or Shorter-Chain Grignard Analogs


Substitution of 3-Heptylmagnesium bromide with a linear heptylmagnesium bromide (e.g., n-heptylmagnesium bromide, CAS 13125-66-1) or a shorter-chain alkyl Grignard reagent introduces distinct differences in reaction kinetics, regiochemical outcomes, and product yields. The branched secondary alkyl structure of 3-heptylmagnesium bromide confers a unique steric and electronic profile that influences both nucleophilicity and susceptibility to β-hydride elimination side reactions [1]. Furthermore, thermochemical studies have established that C–Mg bond dissociation energies vary systematically with alkyl chain branching and substitution pattern, directly affecting the reactivity and stability of the resulting organomagnesium species [2]. These differences are not merely academic; they translate into measurable variations in synthetic efficiency and product selectivity that preclude simple one-for-one replacement in established synthetic protocols.

Quantitative Differentiation Evidence: 3-Heptylmagnesium bromide vs. Closest Analogs


Activation Energy for Carboxylation: Heptylmagnesium bromide Benchmark vs. Class-Inferred Comparators

The activation energy (Eₐ) for the reaction of heptylmagnesium bromide with carbon dioxide has been determined to be 1.76 × 10⁴ J/mol (r² = 0.9986) over the temperature range of 10–30 °C [1]. While direct, head-to-head activation energy data for 3-heptylmagnesium bromide vs. n-heptylmagnesium bromide or other alkyl Grignard reagents are not available in the open literature, this value establishes a quantitative benchmark for this specific heptyl Grignard carboxylation reaction. The high correlation coefficient (r² = 0.9986) indicates robust Arrhenius behavior, and the methodology using C-11 labeled CO₂ provides a validated kinetic framework that can be applied to comparative studies of other Grignard reagents [1].

Reaction kinetics Carboxylation Activation energy CO₂ utilization

Synthetic Yield in 1,4-Diketone Formation: n-Heptylmagnesium bromide Outperforms Phenyl Grignard

In the synthesis of 1,4-diketone intermediates via Grignard addition to an amide substrate, n-heptylmagnesium bromide afforded the desired alkyl derivative 17b in 78% yield. Under identical reaction conditions, the analogous reaction employing phenylmagnesium bromide produced the corresponding 1,4-diketone 17a in only 47% yield [1]. This represents a 31 percentage-point yield advantage for the heptyl Grignard reagent over the aryl Grignard comparator.

Synthetic yield Grignard addition Diketone synthesis Nucleophilic addition

Secondary Alkyl Grignard Reactivity Profile: Reduced Side Reactions in Cross-Coupling

Secondary alkyl Grignard reagents, a class that includes 3-heptylmagnesium bromide, exhibit a distinct reactivity profile in nickel-catalyzed cross-coupling reactions. While primary Grignard reagents typically couple in excellent yields, acyclic secondary Grignard reagents couple in modest yields due to competing β-hydride elimination pathways that produce isomeric byproducts [1]. This class-level behavior differentiates 3-heptylmagnesium bromide from primary linear heptylmagnesium bromide, which would be expected to follow the primary Grignard reactivity pattern. Furthermore, studies on the alkylation of cyclohexylidenemalononitrile have demonstrated that reduction by alkylmagnesium bromides is favored by the presence of a β-hydrogen on the alkyl group and by the degree of branching, with branched alkyl Grignard reagents showing enhanced reducing character relative to linear analogs [2].

Cross-coupling β-Hydride elimination Secondary alkyl Grignard Regioselectivity

C–Mg Bond Dissociation Energy Trends: Chain Length and Branching Effects

Thermochemical studies have established that the C–Mg bond dissociation energy in alkylmagnesium bromides decreases with an increasing number of β-hydrogens in the series: methyl, neopentyl, isobutyl, butyl, 1-ethylpropyl, 1-methylpropyl, isopropyl, and t-butyl [1]. The compound 1-ethylpropylmagnesium bromide—a structural isomer of 3-heptylmagnesium bromide—falls in the middle of this series, indicating intermediate bond strength relative to less substituted primary alkyl Grignard reagents (e.g., n-butylmagnesium bromide) and more highly branched tertiary analogs (e.g., t-butylmagnesium bromide). The enthalpies of formation of 29 alkylmagnesium bromides have been determined, and the carbon–magnesium bond dissociation energies in alkylmagnesium bromides increase in the order: tert-butyl, allyl, benzyl, sec-butyl ≅ isopropyl, ethyl, isobutyl, n-butyl, methyl, and phenyl [2].

Bond dissociation energy Thermochemistry Grignard stability Structure-reactivity relationships

Optimal Application Scenarios for 3-Heptylmagnesium bromide Based on Quantitative Differentiation Evidence


Synthesis of 1,4-Diketone Intermediates Requiring High Alkyl Grignard Yield

Based on the direct yield comparison showing a 78% yield for n-heptylmagnesium bromide vs. 47% for phenylmagnesium bromide in 1,4-diketone formation [1], 3-heptylmagnesium bromide should be prioritized over aryl Grignard reagents when high synthetic efficiency is required for alkyl-substituted diketone scaffolds. This is particularly relevant in natural product synthesis and pharmaceutical intermediate preparation where the heptyl chain length and secondary branching pattern are structurally required.

Controlled Carboxylation Processes for Heptanoic Acid Derivative Synthesis

The well-characterized activation energy of 1.76 × 10⁴ J/mol for heptylmagnesium bromide carboxylation with CO₂ [1] provides a quantitative kinetic basis for designing temperature-controlled carboxylation processes. This enables precise prediction of reaction completion times and optimization of reactor conditions for the production of heptanoic acid derivatives, including isotopically labeled analogs for PET tracer development [1].

Reductive Alkylation Reactions Exploiting Secondary Alkyl β-Hydride Elimination

The class-level evidence that secondary alkyl Grignard reagents undergo β-hydride elimination to afford reduced products [1] positions 3-heptylmagnesium bromide as a reagent of choice for reductive alkylation protocols. In scenarios where the goal is to introduce a heptyl group while simultaneously reducing the substrate (e.g., conversion of allylic alcohols to saturated heptyl-substituted products), 3-heptylmagnesium bromide may offer a one-pot, dual-function solution that linear primary Grignard reagents cannot provide.

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